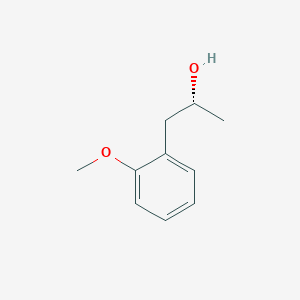
(2R)-1-(2-methoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R)-1-(2-methoxyphenyl)propan-2-ol” is a chemical compound with the CAS Number: 415679-38-8 . It has a molecular weight of 166.22 and its IUPAC name is (2R)-1-(2-methoxyphenyl)-2-propanol . It is stored at a temperature of 4 degrees Celsius and has a purity of 90%. The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(2R)-1-(2-methoxyphenyl)propan-2-ol” is 1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(2R)-1-(2-methoxyphenyl)propan-2-ol” is a liquid at room temperature . It has a molecular weight of 166.22 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.
Scientific Research Applications
Synthesis and Pharmacological Applications
(2R)-1-(2-methoxyphenyl)propan-2-ol has been involved in the synthesis of various compounds with potential pharmacological applications. For instance, its analogs have been synthesized and tested for their adrenolytic activity, showing properties like antiarrhythmic, hypotensive, and spasmolytic activities, along with binding affinities to alpha and beta-adrenoceptors. This suggests potential applications in cardiovascular therapies (Groszek et al., 2009) (Groszek et al., 2010).
Analytical Chemistry and Pharmacokinetics
In analytical chemistry, (2R)-1-(2-methoxyphenyl)propan-2-ol derivatives have been utilized in the development of sensitive and selective liquid chromatography-tandem mass spectrometry methods. These methods facilitate the simultaneous determination of new aminopropan-2-ol derivatives in biological samples, contributing to pharmacokinetic studies (Walczak, 2014).
Safety and Hazards
The safety data sheet (MSDS) for “(2R)-1-(2-methoxyphenyl)propan-2-ol” can be found on the Sigma-Aldrich website . It’s important to refer to this document for detailed information on handling, storage, and disposal of the compound. Always follow standard laboratory safety procedures when working with chemicals.
properties
IUPAC Name |
(2R)-1-(2-methoxyphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVATSABYKBNCG-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)

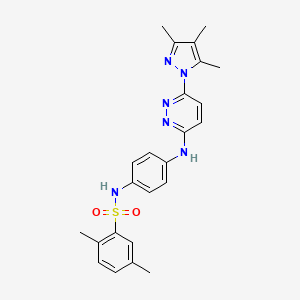

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2373654.png)
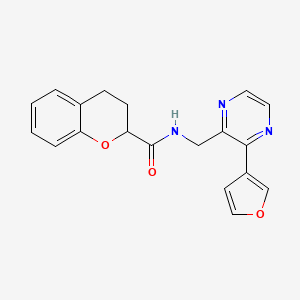
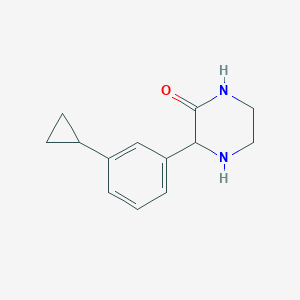
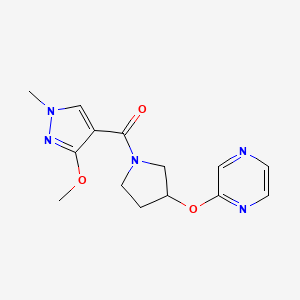
![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)
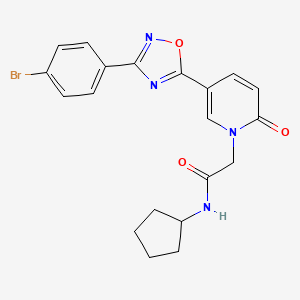
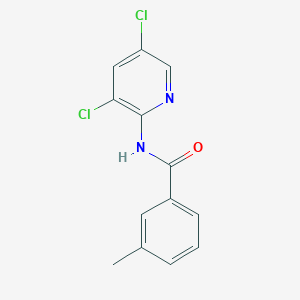
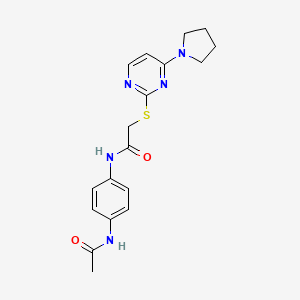
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)
